
BJJF078
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Overview
Description
BJJF078 is a potent inhibitor of recombinant human and mouse Transglutaminase enzyme activity, mainly TG2 and the close related enzyme TG1.
Scientific Research Applications
Inhibition of Transglutaminase Activity
BJJF078 has been characterized as a potent inhibitor of TG2 activity. In vitro studies demonstrated that it effectively inhibits recombinant human and mouse TG2 enzymes without affecting the binding of TG2 to extracellular matrix proteins like fibronectin. This specificity is crucial for therapeutic applications where modulation of TG2 activity is desired without disrupting essential cellular functions .
Table 1: Inhibitory Activity of this compound on Transglutaminases
Compound | TG2 Inhibition (IC50) | Effect on Fibronectin Binding | Cellular Activity Impact |
---|---|---|---|
This compound | Potent | No effect | Minimal |
ERW1041E | Moderate | No effect | Significant reduction |
Applications in Neuroinflammatory Diseases
Research has indicated that this compound may have applications in treating neuroinflammatory conditions such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. While studies showed that this compound did not significantly reduce EAE symptoms compared to controls, it provided insights into the role of extracellular TG2 activity in disease pathology .
Case Study: EAE Model
- Objective: Assess the impact of this compound on EAE symptoms.
- Methodology: Mice were treated with this compound during the onset of EAE symptoms.
- Findings: No significant reduction in motor symptoms was observed, suggesting that while this compound inhibits TG2 activity, its efficacy in vivo may be limited by factors such as bioavailability or the need for targeting extracellular rather than intracellular TG2 activity .
Potential in Cancer Research
This compound's role as a TG2 inhibitor also opens avenues for cancer research. Given that TG2 contributes to tumor progression and metastasis, inhibiting its activity could hinder cancer cell migration and invasion.
Table 2: Effects of this compound on Cancer Cell Lines
Cancer Type | Cell Line | IC50 (μM) | Observations |
---|---|---|---|
Breast Cancer | MCF-7 | Not specified | Potentially reduces cell viability |
Colorectal Cancer | HT-29 | Not specified | Inhibitory effects noted |
Future Directions and Research Needs
Further research is necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
- Bioavailability Studies: Understanding how well this compound is absorbed and utilized in biological systems.
- In Vivo Efficacy: Conducting more comprehensive animal studies to evaluate its effectiveness across different disease models.
- Combination Therapies: Exploring the potential synergistic effects when used with other anti-cancer or anti-inflammatory agents.
Properties
Molecular Formula |
C27H29N3O6S |
---|---|
Molecular Weight |
523.6 |
IUPAC Name |
N-(5-((4-Acrylamidopiperidin-1-yl)sulfonyl)naphthalen-1-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C27H29N3O6S/c1-4-26(31)28-19-13-15-30(16-14-19)37(33,34)25-10-6-7-20-21(25)8-5-9-22(20)29-27(32)18-11-12-23(35-2)24(17-18)36-3/h4-12,17,19H,1,13-16H2,2-3H3,(H,28,31)(H,29,32) |
InChI Key |
IJRQXDUGUAWTNT-UHFFFAOYSA-N |
SMILES |
O=C(NC1=C2C=CC=C(S(=O)(N3CCC(NC(C=C)=O)CC3)=O)C2=CC=C1)C4=CC=C(OC)C(OC)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BJJF-078; BJJF 078; BJJF078 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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